(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE
(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE
Brand Name:
Vulcanchem
CAS No.:
16251-45-9
VCID:
VC0104388
InChI:
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1
SMILES:
CC1C(OC(=O)N1)C2=CC=CC=C2
Molecular Formula:
C10H11NO2
Molecular Weight:
177.2 g/mol
(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE
CAS No.: 16251-45-9
Main Products
VCID: VC0104388
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
CAS No. | 16251-45-9 |
---|---|
Product Name | (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE |
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1 |
Standard InChIKey | PPIBJOQGAJBQDF-CBAPKCEASA-N |
Isomeric SMILES | C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 |
SMILES | CC1C(OC(=O)N1)C2=CC=CC=C2 |
Canonical SMILES | CC1C(OC(=O)N1)C2=CC=CC=C2 |
PubChem Compound | 853161 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume